molecular formula C8H5ClN2O2 B1519177 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid CAS No. 800401-54-1

6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Cat. No. B1519177
M. Wt: 196.59 g/mol
InChI Key: IZFVERBPAPUYEK-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is 1S/C8H5ClN2O2/c9-7-2-5-4(3-10-7)1-6(11-5)8(12)13/h1-3,11H,(H,12,13) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a solid substance . It has a molecular weight of 196.59 and its molecular formula is C8H5ClN2O2 .

Scientific Research Applications

Summary of the Application

The compound is used as a catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .

Methods of Application or Experimental Procedures

The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%). The reaction proceeded through the carbocation intermediate .

Results or Outcomes

The newly designed protocol quickly constructed products conventionally under milder conditions. The electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .

2. Application in Medical Research

Summary of the Application

The compound has shown efficacy in reducing blood glucose, making it potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial . It also has potential in cancer therapy, as abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the sources .

Results or Outcomes

The compound has shown potential in reducing blood glucose and in cancer therapy .

3. Application in Cancer Therapy

Summary of the Application

The compound is used in the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

Among the synthesized derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

4. Application in Diabetes Treatment

Summary of the Application

The compound has shown efficacy in reducing blood glucose, making it potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The compound has shown potential in reducing blood glucose .

5. Application in Cardiovascular Diseases

Summary of the Application

The compound has shown efficacy in reducing blood glucose, which may be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose, such as cardiovascular diseases .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The compound has shown potential in reducing blood glucose, which may be beneficial in cardiovascular diseases .

6. Application in Hypertension

Summary of the Application

The compound has shown efficacy in reducing blood glucose, which may be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hypertension .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The compound has shown potential in reducing blood glucose, which may be beneficial in hypertension .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-2-5-4(3-10-7)1-6(11-5)8(12)13/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFVERBPAPUYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653337
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

CAS RN

800401-54-1
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyruvic acid (0.86 mL, 12.4 mmol) was added to a solution of 2-chloro-5-iodo-pyridin-4-ylamine (Preparation 115, 1.05 mg, 4.13 mmol), palladium acetate (56 mg, 0.25 mmol) and DABCO (1.39 g, 12.4 mmol) in anhydrous DMF (30 ml). The reaction mixture was degassed with argon for 20 min, then heated to 145° C. for 2 h. The solvent was removed in vacuo and the residue taken up in water (200 mL). The suspension was made alkaline (pH 9–10) with dilute NaOH solution (1M) and filtered through Celite. After washing of the filtrate with ethyl acetate (50 mL) and ether (50 mL) the pH was adjusted to 3 with dilute HCl solution (1M). Extraction with ethyl acetate (5×50 mL), drying of the combined extracts (MgSO4) and concentration gave the title compound. δH (d6 DMSO): 7.24 (1H, s), 7.42 (1H, s), 8.80 (1H, s); m/z (ES−)=195.02 [M−H]−; RT=2.36 min.
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
1.05 mg
Type
reactant
Reaction Step One
Name
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
56 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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